molecular formula C18H16F6N2O2 B1249386 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane CAS No. 77767-14-7

3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane

Cat. No.: B1249386
CAS No.: 77767-14-7
M. Wt: 406.3 g/mol
InChI Key: ILMLZSQPKFZPLQ-UHFFFAOYSA-N
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Description

3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane is a chemical compound characterized by the presence of trifluoromethyl groups attached to a dioxadiazocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane typically involves the reaction of 3-trifluoromethylphenyl derivatives with appropriate dioxadiazocane precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, trifluoromethylation reactions can be carried out using radical intermediates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks
  • N-ethyl-3,7-bis(trifluoromethyl)phenothiazine

Uniqueness

Compared to similar compounds, 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane stands out due to its unique dioxadiazocane ring structure and the presence of trifluoromethyl groups. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

77767-14-7

Molecular Formula

C18H16F6N2O2

Molecular Weight

406.3 g/mol

IUPAC Name

3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane

InChI

InChI=1S/C18H16F6N2O2/c19-17(20,21)13-3-1-5-15(7-13)25-9-27-11-26(12-28-10-25)16-6-2-4-14(8-16)18(22,23)24/h1-8H,9-12H2

InChI Key

ILMLZSQPKFZPLQ-UHFFFAOYSA-N

SMILES

C1N(COCN(CO1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1N(COCN(CO1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F

77767-14-7

Synonyms

3,7-bis(3-trifluoromethylphenyl)-1,5,3,7-dioxadiazocane
3-TFMPD

Origin of Product

United States

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